(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid ICI 198583 is an antifolate thymidylate synthase inhibitor.
Brand Name: Vulcanchem
CAS No.: 112887-62-4
VCID: VC0530357
InChI: InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1
SMILES: CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Molecular Formula: C25H24N4O6
Molecular Weight: 476.5 g/mol

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

CAS No.: 112887-62-4

Cat. No.: VC0530357

Molecular Formula: C25H24N4O6

Molecular Weight: 476.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid - 112887-62-4

Specification

CAS No. 112887-62-4
Molecular Formula C25H24N4O6
Molecular Weight 476.5 g/mol
IUPAC Name (2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1
Standard InChI Key PMTUUSDTAKQWQJ-NRFANRHFSA-N
Isomeric SMILES CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1
SMILES CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Canonical SMILES CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name of the compound is (2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid, reflecting its stereospecific configuration at the second carbon of the pentanedioic acid moiety . Its molecular formula is C25H24N4O6, with a molecular weight of 476.5 g/mol . The structure integrates a quinazolinone core modified with a prop-2-ynylamino side chain and a glutaric acid derivative, distinguishing it from traditional folate analogs .

Stereochemical and Conformational Features

The (2S) configuration ensures chiral specificity, critical for target engagement. X-ray crystallography and computational modeling reveal that the prop-2-ynyl group adopts a linear geometry, while the quinazolinone ring system participates in π-π stacking interactions with aromatic residues in the TYMS active site . The pentanedioic acid tail enhances solubility but limits membrane permeability, a common challenge for polar antifolates .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight476.5 g/molPubChem
LogP (Predicted)1.2 ± 0.3ChemAxon
Hydrogen Bond Donors5PubChem
Hydrogen Bond Acceptors9PubChem
Topological Polar Surface Area156 ŲPubChem

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic signals: a singlet at δ 2.1 ppm (methyl group on quinazolinone), a triplet at δ 3.3 ppm (prop-ynyl CH2), and multiplets between δ 7.2–8.1 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions show a retention time of 12.7 minutes with >95% purity in optimized synthetic batches .

Synthesis and Development History

Synthetic Pathways

ICI-198583 was synthesized via a multi-step sequence beginning with 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. Key steps include:

  • Reductive Amination: Condensation with propargylamine under hydrogenation conditions to introduce the prop-2-ynylamino moiety .

  • Benzoylation: Coupling with 4-nitrobenzoyl chloride followed by nitro group reduction .

  • Peptide Bond Formation: Reaction with L-glutamic acid di-tert-butyl ester, followed by acidic deprotection to yield the final product .

Optimization Challenges

Early synthetic routes suffered from low yields (<20%) due to steric hindrance during the benzoylation step. Transitioning from homogeneous palladium catalysts to immobilized variants increased yields to 58% while reducing metal contamination . Stability studies identified sensitivity to light-induced degradation of the quinazolinone ring, necessitating amber glass storage for bulk material .

Mechanism of Action and Target Profiling

Off-Target Effects and Secondary Mechanisms

Unexpectedly, ICI-198583 maintained cytotoxic activity in TYMS-overexpressing cell lines, suggesting additional targets. Proteomic profiling identified weak interactions with dihydrofolate reductase (DHFR) (Ki = 4.2 μM) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) (Ki = 8.7 μM) . These polypharmacological effects may contribute to its broad-spectrum antiproliferative activity but complicate mechanistic interpretation.

Table 2: Enzymatic Inhibition Profile

EnzymeIC50 (nM)Selectivity vs TYMS
Thymidylate Synthase121x
Dihydrofolate Reductase4200350x
AICARFT8700725x
Glycinamide Ribonucleotide Transformylase>10,000>833x

Preclinical Research Findings

In Vitro Cytotoxicity

Across a panel of 60 human tumor cell lines (NCI-60), ICI-198583 demonstrated a mean GI50 of 38 nM, with particular potency against leukemia (CCRF-CEM: GI50 = 11 nM) and ovarian cancer (OVCAR-3: GI50 = 9 nM) models . Flow cytometry analyses revealed S-phase arrest followed by apoptosis in 72% of treated cells at 50 nM .

Resistance Mechanisms

P-glycoprotein (ABCB1) overexpression conferred 12-fold resistance in MDR1-transfected cell lines. CRISPR knockout screens identified loss of SLC19A1 (reduced folate carrier) as a major resistance pathway, decreasing intracellular drug accumulation by 90% .

Comparative Analysis with Structural Analogues

Deaza-Aminopterin (CID 353015)

This 2,4-diaminoquinazoline derivative shares the glutaric acid tail but lacks the prop-ynyl group. While more potent against TYMS (IC50 = 3 nM), it exhibits 30-fold higher toxicity in bone marrow progenitor assays .

Hexahydroquinazolinone Analog (CID 135408246)

Saturation of the quinazoline ring improves metabolic stability (hepatic microsome t1/2 = 48 vs 12 minutes) but reduces TYMS affinity (IC50 = 210 nM) . This highlights the critical role of aromatic conjugation in target engagement.

Table 3: Comparative Profile of Quinazoline-Based TYMS Inhibitors

ParameterICI-198583Deaza-AminopterinHexahydro Analog
TYMS IC50 (nM)123210
Plasma t1/2 (h)2.11.46.8
Oral Bioavailability (%)15<542
HCT-116 TGI (%)789134

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